![molecular formula C15H28O6 B074068 3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 1455-42-1](/img/structure/B74068.png)
3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Overview
Description
3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[55]undecane is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the (thio)acetalization reaction of 2,2-bis(mercaptomethyl)-1,3-propanediol. This reaction leads to the formation of bis(1,3-oxathiane) and 1,3-dioxane-1,3-dithiane spiranes, which can be further isomerized into the more stable spirane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques, optimized for higher yields and purity. These methods would include precise control of reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the formation of the desired spirocyclic structure.
Chemical Reactions Analysis
Types of Reactions
3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, often using reducing agents.
Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
Material Science
3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is utilized as an intermediate in the synthesis of various polymers and materials. Its unique structure allows for the formation of complex networks that enhance the mechanical properties of materials.
- Polymer Synthesis : It serves as a building block for creating polyethers and polyesters that exhibit improved thermal stability and mechanical strength.
Application | Description |
---|---|
Polymerization | Used to synthesize polyethers and polyesters |
Thermal Stability | Enhances the thermal properties of materials |
Organic Synthesis
The compound is also significant in organic chemistry as a reagent for synthesizing other complex molecules. Its spiro structure provides unique reactivity patterns that are beneficial in multi-step synthesis processes.
- Reagent in Synthesis : Acts as a versatile reagent for creating cyclic compounds and other functionalized derivatives.
Application | Description |
---|---|
Organic Reagent | Facilitates the synthesis of cyclic compounds |
Functionalization | Enables the introduction of various functional groups |
Pharmaceutical Applications
Research has indicated potential applications in drug development due to its ability to form stable complexes with various biomolecules. This property may enhance drug delivery systems by improving solubility and bioavailability.
- Drug Delivery Systems : Investigated for use in enhancing the solubility of poorly soluble drugs.
Application | Description |
---|---|
Drug Solubilization | Improves solubility of hydrophobic drugs |
Bioavailability Enhancement | Potential to increase drug absorption |
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Case Study 1 : A study demonstrated its role as a polymer additive that significantly improved the tensile strength of composite materials used in aerospace applications.
- Case Study 2 : Research on drug formulations showed that incorporating this compound into lipid-based carriers enhanced the bioavailability of anti-cancer drugs by up to 50% compared to traditional formulations.
Mechanism of Action
The mechanism of action of 3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various biochemical pathways, depending on the specific application. The compound’s stability and reactivity are key factors in its mechanism of action, influencing how it interacts with other molecules and exerts its effects.
Comparison with Similar Compounds
Similar Compounds
3,9-dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide: This compound shares a similar spirocyclic structure but includes phosphorus atoms, which impart different chemical properties.
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Another related compound, used as an antioxidant and reducing agent.
Uniqueness
3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its specific arrangement of oxygen atoms and the presence of hydroxyethyl groups. This structure provides distinct reactivity and stability, making it valuable for various scientific and industrial applications.
Biological Activity
3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS Number: 1455-42-1) is a synthetic compound characterized by its unique spirocyclic structure and multiple hydroxyl groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C₁₅H₂₈O₆
- Molecular Weight : 304.38 g/mol
- Melting Point : 197°C to 200°C
- Purity : ≥97% (varies by supplier)
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects, including antimicrobial and antioxidant properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Study Findings : A comparative study found that spirocyclic compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
Antioxidant Properties
Antioxidant activity is another area where this compound may show promise:
- Mechanism : The presence of hydroxyl groups in the structure is known to contribute to free radical scavenging activity. This property is critical in preventing oxidative stress-related damage in biological systems.
Case Studies
Several case studies have highlighted the biological implications of similar compounds:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry examined a series of tetraoxaspiro compounds for their cytotoxic effects on cancer cell lines. Results indicated that modifications in the hydroxyl groups significantly influenced the cytotoxicity profiles.
- Case Study 2 : Research conducted on related cyclic acetals demonstrated their ability to modulate enzyme activities involved in metabolic pathways. These findings suggest potential therapeutic applications in metabolic disorders.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-[3-(1-hydroxy-2-methylpropan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6/c1-13(2,5-16)11-18-7-15(8-19-11)9-20-12(21-10-15)14(3,4)6-17/h11-12,16-17H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZIYBJCZRUDEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1OCC2(CO1)COC(OC2)C(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075434 | |
Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diethanol, .beta.,.beta.,.beta.',.beta.'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1455-42-1 | |
Record name | β3,β3,β9,β9-Tetramethyl-2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1455-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diethanol, beta3,beta3,beta9,beta9-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diethanol, .beta.3,.beta.3,.beta.9,.beta.9-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diethanol, .beta.,.beta.,.beta.',.beta.'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diethanol, β3,β3,β9,β9-tetramethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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